JWH 309

Description

Contextualization of Synthetic Cannabinoid Research within Chemical Biology

The exploration of synthetic cannabinoids is deeply rooted in the desire to understand the endocannabinoid system, a complex cell-signaling network in the human body. This system, which includes cannabinoid receptors like CB1 and CB2, plays a crucial role in regulating various physiological processes. The discovery of Δ⁹-tetrahydrocannabinol (THC) as the primary psychoactive component of cannabis spurred the development of synthetic analogs to probe this system with greater precision. nih.govdusunenadamdergisi.org

Scientists in the field of chemical biology synthesize these novel molecules to act as agonists, antagonists, or partial agonists at cannabinoid receptors. unodc.orgmdpi.com This allows for a detailed investigation of receptor structure, function, and signaling pathways. nih.govmdpi.com The development of compounds with varying affinities and efficacies for CB1 and CB2 receptors has been particularly instrumental. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly associated with the immune system. unodc.org By creating selective ligands for these receptors, researchers can dissect their distinct physiological roles. nih.gov

Historical Overview of JWH-309 Discovery and Initial Characterization

JWH-309 emerged from the extensive research program of Professor John W. Huffman at Clemson University. wikipedia.orgacs.org Beginning in 1984, Huffman and his team synthesized over 400 synthetic cannabinoid compounds with the goal of developing tools for pharmacological research. wikipedia.org These compounds, bearing the initials "JWH," were created to study the interactions with cannabinoid receptors and to better understand the endocannabinoid system. wikipedia.orgacs.org The research was funded by the National Institute on Drug Abuse. wikipedia.org

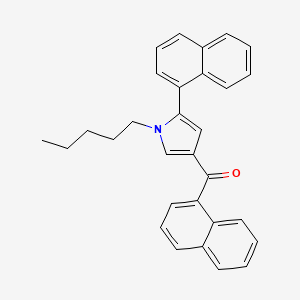

JWH-309, chemically identified as naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone, is part of the naphthoylpyrrole class of synthetic cannabinoids. unodc.orgontosight.ai Its synthesis and initial characterization were detailed in a 2006 publication in Bioorganic & Medicinal Chemistry Letters. caymanchem.comcaymanchem.com This initial research established that JWH-309 exhibits high affinity for both the central CB1 and peripheral CB2 receptors. caymanchem.comcaymanchem.com

The initial characterization of JWH-309 focused on its binding affinity, which is a measure of how strongly a compound binds to a receptor. The reported Ki values, an indicator of binding affinity where a lower value signifies a stronger bond, were 41 nM for the CB1 receptor and 49 nM for the CB2 receptor. caymanchem.comcaymanchem.comwikipedia.org This demonstrates a relatively balanced and high affinity for both receptor subtypes.

Research Significance and Academic Relevance of JWH-309 Studies

The primary significance of JWH-309 in an academic context lies in its utility as a research tool. As a potent agonist for both CB1 and CB2 receptors, it allows scientists to investigate the simultaneous activation of these receptors. ontosight.ai The study of such non-selective agonists is crucial for understanding the integrated physiological responses mediated by the endocannabinoid system.

Research involving synthetic cannabinoids like JWH-309 contributes to a deeper understanding of the structure-activity relationships of cannabinoid ligands. ymaws.com By systematically altering the chemical structure of these compounds and observing the effects on receptor binding and activation, researchers can map the critical features required for cannabinoid receptor interaction. mdpi.com This knowledge is fundamental to the rational design of more selective and potent research probes and potential therapeutic agents.

While JWH-309 itself is intended for forensic and research applications, the broader research into naphthoylpyrroles and other synthetic cannabinoids has expanded the scientific community's knowledge of the endocannabinoid system's role in health and disease. nih.govcaymanchem.comcaymanchem.com These studies provide a foundation for future investigations into the therapeutic potential of modulating cannabinoid receptor activity. ontosight.ai

Compound Information Table

| Compound Name | Other Names/Synonyms | Molecular Formula |

| JWH-018 | 1-pentyl-3-(1-naphthoyl)indole, AM-678 | C24H23NO |

| JWH-073 | (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone | C23H21NO |

| JWH-175 | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | C24H25N |

| JWH-210 | C26H27NO | |

| JWH-309 | naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone | C30H27NO |

| Δ⁹-tetrahydrocannabinol | THC | C21H30O2 |

| WIN 55,212-2 | C27H26N2O3 | |

| CP-55,940 | C24H40O3 | |

| HU-210 | C25H38O3 | |

| AM-2201 | C24H22FNO | |

| AB-PINACA | C18H26N4O2 | |

| JWH-030 | 3-naphthoyl-n-pentylpyrrole | C20H21NO |

| JWH-081 | C25H25NO2 | |

| JWH-250 | C22H25NO | |

| JWH-391 | C24H22ClNO | |

| JWH-363 | C24H22ClNO |

JWH-309 Chemical Data

View Chemical Properties

| Property | Value |

| IUPAC Name | naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone |

| Molecular Formula | C30H27NO |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 914458-42-7 |

| CB1 Receptor Affinity (Ki) | 41 nM |

| CB2 Receptor Affinity (Ki) | 49 nM |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVISOUYKTUUDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016890 | |

| Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-42-7 | |

| Record name | JWH-309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LC7L6AM73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Jwh 309 at the Molecular and Cellular Levels

Ligand-Receptor Interaction Studies of JWH-309

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy

JWH-309 functions as an agonist at both the cannabinoid CB1 and CB2 receptors. wikipedia.org Studies have determined its binding affinities for these receptors. JWH-309 shows a binding affinity (Ki) of 41 ± 3 nM for the CB1 receptor and 49 ± 7 nM for the CB2 receptor, indicating a slight selectivity for the CB1 receptor. wikipedia.org

For context, other cannabinoids exhibit varying affinities and selectivities for CB1 and CB2 receptors. For example, the synthetic cannabinoid CP 55,940 is a potent, non-selective agonist with high and roughly equal affinity for both CB1 and CB2 receptors (Ki = 0.6 - 5.0 nM for CB1 and 0.7 - 2.6 nM for CB2). tocris.com WIN 55,212-2 is another potent cannabinoid receptor agonist, acting as a full agonist at the CB1 receptor with a Ki of 1.9 nM and also acting as a CB2 receptor agonist. wikipedia.org HU-210 is a highly potent cannabinoid receptor agonist with Ki values of 0.061 nM at cloned human CB1 and 0.52 nM at CB2 receptors. tocris.com Endocannabinoids like anandamide (B1667382) (AEA) activate both CB1 and CB2 receptors, while 2-arachidonoylglycerol (B1664049) (2-AG) is an endogenous agonist of both CB1 and the primary endogenous ligand for CB2. guidetopharmacology.orgwikipedia.orgnih.gov

Table 1: Selected Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Source |

| JWH-309 | 41 ± 3 | 49 ± 7 | Slight CB1 | wikipedia.org |

| CP 55,940 | 0.6 - 5.0 | 0.7 - 2.6 | Non-selective | tocris.com |

| WIN 55,212-2 | 1.9 | Agonist | CB1 > CB2 | wikipedia.org |

| HU-210 | 0.061 | 0.52 | CB1 > CB2 | tocris.com |

| Anandamide (AEA) | Activates | Activates | Non-selective | guidetopharmacology.org |

| 2-Arachidonoylglycerol (2-AG) | Agonist | Primary Ligand | Non-selective | wikipedia.orgnih.gov |

Allosteric Modulation and Biased Agonism Research

While the provided search results confirm JWH-309's agonist activity at CB1 and CB2 receptors wikipedia.org, specific detailed research findings on JWH-309's allosteric modulation or biased agonism were not explicitly found within the provided snippets. However, the concepts of biased agonism and allosteric modulation are relevant to cannabinoid receptor pharmacology in general. Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor over others. mdpi.com Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site, altering the receptor's response to an orthosteric ligand. The CB1 receptor, being a G protein-coupled receptor (GPCR), is known to engage in biased signaling and can be subject to allosteric modulation. mdpi.comnih.gov Research on other cannabinoids, such as cannabidiol (B1668261) (CBD), has shown them to act as negative allosteric modulators of the CB1 receptor. nih.gov

Off-Target Receptor Profiling and Interactions

The provided search results primarily focus on JWH-309's interaction with cannabinoid receptors. wikipedia.org Information regarding specific off-target receptor profiling and interactions of JWH-309 was not detailed in the search snippets. However, it is known that some cannabinoids, including synthetic ones, can interact with other molecular targets beyond CB1 and CB2, such as other GPCRs, ion channels, and enzymes, particularly at higher concentrations. tocris.comtocris.comnih.gov For instance, CP 55,940 also shows activity at GPR55 tocris.com, and HU-210 displays agonist activity at GPR55 tocris.com. Anandamide is also known to be an endogenous activator of the TRPV1 cation channel. guidetopharmacology.org

Intracellular Signaling Pathways Modulated by JWH-309

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Cannabinoid receptors (CB1 and CB2) are classical GPCRs. nih.gov Upon ligand binding and receptor activation, CB1 receptors are primarily coupled to pertussis toxin (PTX)-sensitive Gi/o type G proteins. frontiersin.org Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org While the specific effects of JWH-309 on these pathways were not explicitly detailed in the provided search results, as a CB1 and CB2 agonist wikipedia.org, JWH-309 would be expected to modulate these canonical Gi/o protein signaling cascades. Activation of CB1 receptors can also modulate voltage-gated calcium channels, potassium channels, and neurotransmitter release. frontiersin.org

Other signaling cascades can also be activated downstream of cannabinoid receptors, including the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK1/2/3, and p38MAPK. frontiersin.org For example, WIN 55,212-2 is known to activate p42 and p44 MAP kinase via receptor-mediated signaling. wikipedia.org Research on other synthetic cannabinoids like JWH-018, JWH-210, JWH-073, and AM1248 has demonstrated their effects on ERK activation in CB1R-expressing cells. biomolther.org

Table 2: Canonical CB1 Receptor Signaling

| Pathway | Effect of Gi/o Activation |

| Adenylyl Cyclase | Inhibition (Decrease in cAMP) |

| Voltage-Gated Calcium Channels | Modulation |

| Potassium Channels | Modulation |

| Neurotransmitter Release | Inhibition |

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Agonist-activated GPCRs, including cannabinoid receptors, become substrates for G protein-coupled receptor kinases (GRKs). mdpi.comfrontiersin.org These kinases phosphorylate the receptor, creating binding sites for beta-arrestins (β-arrestin1 and β-arrestin2). mdpi.comfrontiersin.org Beta-arrestin binding can lead to the uncoupling of G proteins, a process known as desensitization, and also facilitates receptor internalization through clathrin-mediated endocytosis. mdpi.compromega.com Beta-arrestins also act as scaffolding proteins, mediating G-protein independent signaling pathways, such as those involving MAPKs. mdpi.com

Both β-arrestin-1 and β-arrestin-2 have been reported to be involved in CB1 and CB2 signaling. nih.gov Beta-arrestin-2 binding to CB1 has been indicated to cause desensitization and internalization. nih.gov CB2 also undergoes agonist-mediated C-terminal phosphorylation, followed by a decrease in signaling and surface receptor levels, and agonist-mediated internalization of CB2 has been widely observed. nih.gov While the specific effects of JWH-309 on beta-arrestin recruitment and receptor internalization were not detailed in the provided search results, as a cannabinoid receptor agonist wikipedia.org, it is plausible that JWH-309 would induce these processes as part of the normal regulatory mechanisms of CB1 and CB2 receptors.

Downstream Effector Systems and Gene Expression Modulation in Research Models

Activation of cannabinoid receptors by agonists like JWH-309 can trigger a variety of intracellular signaling cascades. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Upon agonist binding, these receptors typically inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

While specific detailed studies on the downstream effector systems and gene expression modulation directly attributed solely to JWH-309 in research models are limited in the provided search results, the general mechanisms of cannabinoid receptor activation by synthetic agonists offer insight. Activation of CB1 receptors is known to modulate various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) such as ERK1/2. biomolther.org Studies with other synthetic cannabinoids, such as JWH-018 and JWH-073, have demonstrated effects on synaptic transmission and plasticity in hippocampal slices, impacting processes like long-term potentiation (LTP). frontiersin.org These effects can involve the modulation of calcium/calmodulin-dependent protein kinase II (CaMKII) for early LTP and protein kinase A (PKA), MAPK, and CREB activation, alongside TrkB-gene expression, for late LTP. frontiersin.org

Research on other synthetic cannabinoids structurally related to JWH compounds suggests that their activity on different cellular pathways can lead to the regulation of gene expression, potentially impacting neuronal function and memory mechanisms. frontiersin.org However, direct experimental data specifically detailing how JWH-309 influences specific gene expression profiles in research models is not extensively available within the scope of the provided information.

Comparative Pharmacological Analysis with Endocannabinoids and Other Synthetic Cannabinoids

JWH-309's pharmacological profile can be compared to endogenous cannabinoids (endocannabinoids) and other synthetic cannabinoids based on receptor binding affinities and observed in vitro and in vivo effects in research settings.

Endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are naturally produced ligands for cannabinoid receptors. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govfrontiersin.org 2-AG is considered a primary endogenous ligand for both CB1 and CB2 receptors. wikipedia.orgnih.gov Anandamide also activates both receptors and is an endogenous activator of the TRPV1 channel. guidetopharmacology.org

Synthetic cannabinoids, including various JWH compounds and others like CP 47,497 and HU-210, are designed to interact with cannabinoid receptors. wikipedia.orgwikipedia.orgtocris.comwikipedia.orgresearchgate.net These synthetic compounds often exhibit higher binding affinities and greater potency at CB receptors compared to the primary psychoactive phytocannabinoid, Δ9-tetrahydrocannabinol (Δ9-THC). wikipedia.orgwikipedia.orgresearchgate.netplos.org

JWH-309 displays high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range (CB1 Ki = 41 nM, CB2 Ki = 49 nM). wikipedia.orgglpbio.com This places its binding affinity in a similar range to or higher than some well-studied synthetic cannabinoids like JWH-018 (CB1 Ki ≈ 9 nM, CB2 affinity higher than CB1) guidetopharmacology.orgnih.govservice.gov.uk and significantly higher than Δ9-THC (CB1 Ki = 10.2 nM - 80.3 nM). plos.orgservice.gov.uk For comparison, HU-210 is an ultrapotent synthetic cannabinoid with a very high affinity for CB1 receptors (CB1 Ki = 0.061 nM). wikipedia.orgtocris.com CP 47,497 is another potent CB1 agonist with a reported Kd of 2.1 nM. wikipedia.org

While JWH-309 has shown high receptor affinity, in vivo studies mentioned in one source noted that JWH-309 could not be fully tested for activity in the "classical tetrad" tests (analgesia, hypothermia, hypolocomotion, and catalepsy) due to limited supply. nih.gov This makes a direct comparison of its in vivo potency across the full range of cannabinoid effects challenging based on the provided information. However, the high binding affinities suggest it would likely exert significant effects mediated by CB1 and CB2 receptor activation, similar to other potent synthetic cannabinoid agonists that are active in these assays. nih.gov

The structural diversity among synthetic cannabinoids leads to variations in their pharmacological profiles, including differences in receptor selectivity, efficacy (full vs. partial agonism), and downstream signaling pathway activation. Although JWH-309 shows slight selectivity for CB1, other synthetic cannabinoids can exhibit different selectivity profiles or be non-selective. guidetopharmacology.org The specific downstream effects and potential for biased agonism (differential activation of signaling pathways) can vary between different synthetic cannabinoids, even those acting on the same receptors. mdpi.com

Here is a table summarizing the binding affinities of JWH-309 and selected other cannabinoids for comparative analysis:

| Compound | Receptor | Binding Affinity (Ki or Kd) | Reference |

| JWH-309 | CB1 | 41 ± 3 nM | wikipedia.orgglpbio.com |

| JWH-309 | CB2 | 49 ± 7 nM | wikipedia.orgglpbio.com |

| Anandamide (AEA) | CB1 | - | wikipedia.orgguidetopharmacology.org |

| Anandamide (AEA) | CB2 | - | wikipedia.orgguidetopharmacology.org |

| 2-Arachidonoylglycerol (2-AG) | CB1 | - | wikipedia.orgnih.gov |

| 2-Arachidonoylglycerol (2-AG) | CB2 | - | wikipedia.orgnih.gov |

| JWH-018 | CB1 | ~9 nM or 4.44 nM | biomolther.orgguidetopharmacology.orgnih.govservice.gov.uk |

| JWH-018 | CB2 | Higher affinity than CB1 | nih.gov |

| CP 47,497 | CB1 | 2.1 nM (Kd) | wikipedia.org |

| HU-210 | CB1 | 0.061 nM | wikipedia.orgtocris.com |

| Δ9-THC | CB1 | 10.2 - 80.3 nM | plos.orgservice.gov.uk |

Note: Binding affinity values can vary depending on the specific assay conditions and research group.

Further detailed research is necessary to fully elucidate the specific downstream effector systems and gene expression changes mediated solely by JWH-309 and to provide a more comprehensive comparative pharmacological analysis across a wider range of in vitro and in vivo parameters.

Preclinical Investigation of Jwh 309 Activity and Underlying Mechanisms

In Vitro Cellular and Tissue-Based Research

In vitro studies using cell lines and tissue preparations are crucial for elucidating the direct interactions of compounds with cannabinoid receptors and their immediate downstream effects.

Receptor Expression and Functional Assays in Cell Lines

Cannabinoid receptors, primarily CB1 and CB2, are the main targets for synthetic cannabinoids. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in immune cells, although their expression in the brain has also been noted. umich.eduguidetopharmacology.orgzhanggroup.org Functional assays in cell lines expressing these receptors are used to determine the potency and efficacy of compounds as agonists or antagonists. These assays often measure changes in intracellular signaling pathways, such as the inhibition of cyclic AMP (cAMP) production, which is a common downstream effect of Gi/o protein-coupled receptor activation, including that of CB1 and CB2 receptors.

Studies on various synthetic cannabinoids, such as JWH-018, JWH-133, WIN 55212-2, and CP55940, have demonstrated their ability to bind to and activate CB1 and/or CB2 receptors in cell lines. umich.edu For instance, JWH-018 and its metabolites have shown high affinity and efficacy at CB1 receptors in in vitro studies. JWH-133 has been characterized as a potent and selective agonist for the CB2 receptor. umich.edu JWH-015 is also noted as a CB2 agonist. JWH-309 itself has been reported to act as an agonist for both CB1 and CB2 receptors, with a slight selectivity for CB1, exhibiting Ki values of 41 ± 3 nM for CB1 and 49 ± 7 nM for CB2 in binding assays. guidetoimmunopharmacology.org

Functional assays, such as those measuring G-protein activation (e.g., [³⁵S]GTPγS binding) or changes in cAMP levels, are employed to assess the functional consequences of receptor binding. These assays help to determine if a compound acts as a full agonist, partial agonist, or antagonist. While specific functional assay data for JWH-309 in cell lines were not extensively detailed in the provided snippets beyond its reported agonist activity, the established methods and findings for other synthetic cannabinoids highlight the approaches used to characterize the receptor interactions of compounds like JWH-309.

Neurotransmitter Release Modulation in Brain Slices and Primary Neuronal Cultures

Cannabinoid receptors, particularly CB1 receptors located on presynaptic terminals, play a significant role in modulating neurotransmitter release. Activation of presynaptic CB1 receptors can inhibit the release of various neurotransmitters, including glutamate (B1630785) and gamma-aminobutyric acid (GABA).

Studies using brain slices and primary neuronal cultures have investigated the effects of synthetic cannabinoids on neurotransmission. For example, synthetic cannabinoids like JWH-018 and JWH-210 have been shown to affect dopamine (B1211576) release in brain regions such as the nucleus accumbens and striatum, often through CB1 receptor-mediated mechanisms. They can stimulate dopamine release, which is thought to contribute to their psychoactive properties. Conversely, synthetic cannabinoids can also suppress excitatory and inhibitory synaptic transmission by inhibiting glutamate and GABA release, respectively. While the provided information does not include specific data on JWH-309's effects on neurotransmitter release in brain slices or primary neuronal cultures, based on its reported agonist activity at CB1 receptors, it is plausible that JWH-309 would exert similar modulatory effects on neurotransmission in these preparations.

Inflammatory Mediator Modulation in Immune Cell Models

CB2 receptors are highly expressed in immune cells and are involved in modulating immune responses and inflammation. umich.eduguidetopharmacology.org Synthetic cannabinoids that act as CB2 agonists have been investigated for their potential anti-inflammatory effects by influencing the production and release of inflammatory mediators such as cytokines and chemokines. umich.eduguidetopharmacology.org

Research using immune cell models has shown that synthetic cannabinoids can modulate the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, some synthetic cannabinoids, including JWH-015 and JWH-133, have demonstrated the ability to reduce the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while potentially increasing the release of anti-inflammatory cytokines such as IL-10 and IL-11. umich.eduguidetopharmacology.org JWH-015 has been reported to trigger apoptosis in immune cells and stimulate the release of IL-11 in dendritic cells. guidetopharmacology.org Studies with JWH-015 in diet-induced obese mice showed that it attenuated inflammation in white adipose tissue, increasing IL-10 and reducing TNF-α expression. The expression of CB2 receptors on immune cells can be upregulated in inflammatory conditions, suggesting an enhanced role for the endocannabinoid system and its modulation by cannabinoids in these contexts. umich.eduguidetopharmacology.org Although specific studies on JWH-309's direct effects on inflammatory mediator modulation in immune cell models were not found in the provided snippets, its activity at CB2 receptors suggests it may possess similar immunomodulatory properties to other synthetic cannabinoid CB2 agonists.

In Vivo Animal Model Studies Focusing on Mechanisms

In vivo studies using animal models, particularly rodents, are essential for understanding the complex effects of synthetic cannabinoids on behavior and neurochemistry within a living system and investigating the underlying mechanisms.

Behavioral Pharmacology in Rodent Models: Mechanistic Insights into Motor Activity and Sensorimotor Gating

Synthetic cannabinoids are known to induce a range of behavioral effects in rodents, including alterations in motor activity and sensorimotor gating. These effects are often mediated through their interaction with cannabinoid receptors, predominantly CB1 receptors in the brain. guidetoimmunopharmacology.org

Changes in motor activity can manifest as either hypolocomotion (decreased activity) or hyperlocomotion (increased activity), depending on the specific compound, dose, and animal model used. For example, JWH-018 and its metabolites have been shown to reduce locomotor activity in mice via a CB1 receptor-dependent mechanism. Conversely, JWH-073 has been reported to increase locomotor activity at lower doses and decrease it at higher doses. JWH-175 also exhibited biphasic effects on motor activity in a drag test in mice. These effects are often linked to the modulation of dopaminergic systems, which play a critical role in regulating motor behavior.

Sensorimotor gating, the ability of the brain to filter out irrelevant sensory information, can be assessed using tests like pre-pulse inhibition (PPI) of the acoustic startle response. Impairments in sensorimotor gating are associated with various neuropsychiatric conditions. Studies with synthetic cannabinoids like JWH-210 have demonstrated that they can decrease sensorimotor gating (PPI) in mice. The mechanisms underlying these behavioral effects often involve the modulation of neural circuits by cannabinoid receptors, including interactions with dopaminergic and glutamatergic systems. While specific behavioral pharmacology data for JWH-309 in rodent models were not detailed in the provided snippets, its activity as a cannabinoid receptor agonist suggests it would likely exert similar effects on motor activity and sensorimotor gating as observed with other synthetic cannabinoids, mediated through comparable mechanisms involving cannabinoid receptors and their influence on relevant neurotransmitter systems.

Neurochemical Alterations in Specific Brain Regions (e.g., Dopamine Systems)

Synthetic cannabinoids can significantly impact neurochemistry, particularly in brain regions rich in cannabinoid receptors, such as those involved in the dopamine system. The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is crucial for reward and motivation and is a key target of many drugs of abuse.

Electrophysiological Modulations in Neural Circuits

Preclinical studies investigating the electrophysiological effects of synthetic cannabinoids, including those structurally related to JWH-309 like JWH-018 and JWH-073, provide insights into potential mechanisms by which JWH-309 might modulate neural circuits. Cannabinoid receptor activation, particularly of CB1 receptors which are highly expressed in the central nervous system, can significantly influence neuronal activity. nih.govfrontiersin.orgmdpi.com

Activation of CB1 receptors, predominantly located on presynaptic terminals, typically couples to Gi/o proteins. nih.govfrontiersin.orgoaepublish.com This coupling leads to a cascade of intracellular events including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the decreased opening of N-type calcium channels and the activation of G protein-gated inward rectifier potassium (GIRK) channels. nih.govfrontiersin.org These actions collectively result in a dampening of neuronal excitability and a reduction in neurotransmitter release in both excitatory and inhibitory synapses. nih.gov

Studies on JWH-073, a related synthetic cannabinoid, have shown alterations in in vivo and in vitro electrophysiological responses in mice. Acute administration of JWH-073 affected EEG patterns in the somatosensory cortex and hippocampus, leading to changes in various frequency bands (alpha, beta, theta, delta, and gamma) over different time points. nih.govresearchgate.net In vitro electrophysiological studies in hippocampal slices demonstrated that JWH-073 impaired synaptic transmission and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govresearchgate.net This suggests that synthetic cannabinoids can interfere with fundamental processes of synaptic plasticity.

While direct electrophysiological data specifically on JWH-309 is limited in the provided search results, its activity as a CB1 and CB2 agonist wikipedia.org suggests it would likely exert similar modulatory effects on neural circuits as observed with other synthetic cannabinoids acting on these receptors. The precise nature and magnitude of these effects would depend on its binding affinity, efficacy, and pharmacokinetic properties.

Long-Term Adaptive Changes in Receptor Systems and Neuroplasticity

Repeated exposure to synthetic cannabinoids can induce long-term adaptive changes in receptor systems and impact neuroplasticity. Research on JWH-018, another synthetic cannabinoid, has demonstrated such effects. Chronic administration of JWH-018 in mice led to a reduction in hippocampal CB1 receptor density. nih.gov This downregulation of CB1 receptors is a common adaptive response to chronic agonist exposure, representing a form of desensitization or tolerance within the endocannabinoid system.

Beyond receptor density, repeated JWH-018 exposure also induced long-term alterations in the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as their degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), in the striatum. nih.gov These changes in the endocannabinoid system components suggest a persistent dysregulation that could contribute to long-lasting behavioral and neurological effects.

Furthermore, repeated JWH-018 exposure has been linked to impaired neuroplasticity. Studies have shown disruptions in hippocampal LTP, decreased expression of brain-derived neurotrophic factor (BDNF), reduced synaptic levels of NMDA receptor subunits, and decreased expression of PSD95, a postsynaptic density protein crucial for synaptic structure and function. nih.gov These findings indicate that chronic synthetic cannabinoid use can compromise the structural and functional integrity of synapses, impacting neuroplastic processes essential for learning, memory, and cognitive function. nih.govnih.gov

The adolescent period is particularly vulnerable to the effects of cannabinoid exposure due to ongoing neural development and increased plasticity. mdpi.comnih.gov Disturbances to the endocannabinoid system during this critical window can lead to significant modifications in neurogenesis and behavioral outcomes in adulthood. mdpi.com

Metabolic Pathways and Biotransformation Research of Jwh 309

Identification of Primary Metabolites through In Vitro and In Vivo Animal Studies

Studies utilizing both in vitro systems, such as human liver microsomes, and in vivo animal models have been instrumental in identifying the primary metabolites of synthetic cannabinoids, including those structurally related to JWH-309. While specific detailed studies on JWH-309 metabolites in isolation were not extensively found in the search results, research on structurally similar compounds like JWH-018 and JWH-073 provides strong indicators of the likely metabolic pathways for aminoalkylindoles dshs-koeln.denih.govnih.govresearchgate.net.

In vitro incubation of synthetic cannabinoids with human liver microsomes has shown that mono-hydroxylation at different positions and dihydrodiol formation are significant Phase I biotransformation pathways for many synthetic cannabinoids dshs-koeln.de. Carboxylation reactions have also been observed for several compounds, including alkylaminoindoles and phenylacetylindoles dshs-koeln.de. Products of di-hydroxylation and alkyl-chain dehydrogenation, sometimes combined with mono-hydroxylation, have also been detected dshs-koeln.de.

In vivo animal studies, often employing mice or rats, have corroborated many of the findings from in vitro work, demonstrating the presence of hydroxylated and carboxylated metabolites in biological samples like urine and serum uniroma1.itnih.govfrontiersin.org. For instance, studies on JWH-018 and JWH-073 in rats and mice have identified monohydroxylated derivatives as significant metabolites nih.govoup.com. The detection of these metabolites in urine samples from individuals who have used synthetic cannabinoids further supports the relevance of these metabolic pathways in humans researchgate.netcapes.gov.br.

Enzyme Systems Involved in JWH-309 Biotransformation (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase Isoforms)

The biotransformation of synthetic cannabinoids, including compounds structurally related to JWH-309, involves a coordinated effort between Phase I and Phase II enzyme systems. Cytochrome P450 (CYP) enzymes are the primary mediators of Phase I metabolism, carrying out oxidative reactions such as hydroxylation nih.govresearchgate.netfrontiersin.orgnih.gov. Following Phase I metabolism, UDP-Glucuronosyltransferase (UGT) enzymes are largely responsible for Phase II metabolism, conjugating glucuronic acid to the Phase I metabolites or sometimes directly to the parent compound, increasing their water solubility and facilitating excretion researchgate.netresearchgate.netfrontiersin.orgcriver.com.

Research on JWH-018 and JWH-073 has specifically identified key CYP and UGT isoforms involved in their metabolism. CYP2C9 and CYP2C19 have been shown to be major enzymes involved in the hydroxylation of JWH-018 and JWH-073 in human liver microsomes researchgate.net. CYP1A2 has also been implicated in the oxidation of JWH-018, producing various metabolites including the ω-COOH derivative nih.gov. Other CYP isoforms like CYP2D6, CYP2E1, and CYP3A4 have shown minimal involvement in the hepatic metabolic clearance of these synthetic cannabinoids nih.gov.

For Phase II metabolism, UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 have been identified as major UGT isoforms responsible for the glucuronidation of hydroxylated metabolites of JWH-018 and JWH-073 researchgate.netresearchgate.net. These UGTs exhibit relatively high affinity and metabolic capacity for these compounds, suggesting rapid glucuronidation and elimination of metabolites researchgate.net.

Elucidation of Metabolic Cascades and Excretion Routes in Animal Models

Metabolic cascades for synthetic cannabinoids typically involve initial Phase I functionalization, primarily through oxidation catalyzed by CYP enzymes, followed by Phase II conjugation, mainly glucuronidation mediated by UGT enzymes dshs-koeln.denih.govresearchgate.netresearchgate.net. This process converts the generally lipophilic parent compounds into more polar, water-soluble metabolites that can be efficiently excreted from the body frontiersin.orgcriver.com.

In animal models, studies have shown that synthetic cannabinoids and their metabolites are primarily excreted in urine, often as glucuronic acid conjugates nih.govresearchgate.netuniroma1.it. The kidneys and liver are the principal organs involved in this excretion process uniroma1.it. Renal excretion plays a significant role in eliminating both unchanged drugs and their metabolites, a process influenced by glomerular filtration, active tubular secretion, and passive tubular reabsorption uniroma1.it.

While specific detailed metabolic cascades and excretion routes solely for JWH-309 in animal models were not prominently featured in the search results, the extensive research on structurally similar JWH compounds provides a strong framework for understanding the likely pathways. For instance, studies on JWH-018 and JWH-073 in human urine and animal models have consistently shown the presence of hydroxylated and carboxylated metabolites, largely excreted as glucuronide conjugates nih.govresearchgate.netresearchgate.netcapes.gov.br.

Structure-Metabolism Relationships and Research on Active Metabolites

The structure of synthetic cannabinoids significantly influences their metabolic fate and the activity of their resulting metabolites plos.org. Subtle structural differences can lead to differential metabolism and the formation of novel, biologically active metabolites plos.org.

Research on JWH-018 has demonstrated that some of its monohydroxylated metabolites retain significant in vitro and in vivo activity at cannabinoid receptors, particularly the CB1 receptor nih.govplos.organtoniocasella.eucapes.gov.br. This is in contrast to Δ9-THC, where most metabolites are inactivated by oxidative metabolism plos.organtoniocasella.eu. The retention of activity in JWH-018 metabolites suggests that oxidative biotransformation does not necessarily terminate the pharmacological activity of these compounds nih.gov. For example, certain monohydroxylated derivatives of JWH-018 have shown high affinity and efficacy at CB1 receptors, comparable to or greater than Δ9-THC plos.organtoniocasella.eucapes.gov.br.

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Jwh 309 and Its Derivatives

Research-Oriented Synthetic Approaches to JWH-309 and Related Naphthoylpyrroles

The synthesis of JWH-309 and other naphthoylpyrroles was undertaken by researchers, notably the group led by John W. Huffman, to investigate ligand binding to cannabinoid receptors. wikipedia.orgnih.gov These synthetic efforts contributed to a larger collection of compounds known as the "JWH compounds," many of which exhibit cannabinoid receptor agonist activity. dusunenadamdergisi.org The synthesis of naphthoylpyrroles involves the construction of the substituted pyrrole (B145914) core and the subsequent attachment of the naphthoyl and other aromatic groups. While specific detailed synthetic procedures for JWH-309 itself were not extensively detailed in the search results, the general approach to related naphthoylpyrroles and aminoalkylindoles (a related class of synthetic cannabinoids also synthesized by the Huffman group) has been documented. dusunenadamdergisi.orgclemson.edu These methodologies often involve the functionalization of pyrrole or indole (B1671886) rings and coupling reactions to introduce the desired substituents, such as the naphthoyl group and the alkyl chain. clemson.edu

Design and Synthesis of JWH-309 Analogues and Homologues for Academic Research

The design and synthesis of analogues and homologues of JWH-309 have been crucial for academic research aimed at understanding the structural requirements for cannabinoid receptor interaction. nih.gov By modifying different parts of the JWH-309 structure, researchers can probe the impact of these changes on receptor affinity and efficacy. Analogues might involve variations in the aromatic rings, the linker group, or substituents on the rings. Homologues typically involve altering the length of the alkyl chain attached to the pyrrole nitrogen. Research into related naphthoylpyrroles and aminoalkylindoles has shown that systematic variations in the N-alkyl chain length significantly influence receptor binding affinity. clemson.eduresearchgate.net For instance, studies on indole derivatives demonstrated optimal activity with alkyl chains of 4 to 6 carbons, with shorter or longer chains leading to reduced binding. clemson.eduresearchgate.net This principle likely extends to naphthoylpyrrole homologues, guiding the design of compounds with varied pentyl chain lengths.

Structure-Activity Relationship (SAR) Analysis of JWH-309 Scaffolds

SAR studies are fundamental to understanding how the chemical structure of JWH-309 and its related compounds relates to their pharmacological activity, specifically their interaction with CB1 and CB2 cannabinoid receptors. JWH-309 is known to act as a potent agonist at both CB1 and CB2 receptors, with slightly higher affinity for CB1. ontosight.aiwikipedia.orgcaymanchem.combertin-bioreagent.com SAR analysis helps to delineate which parts of the molecule are essential for binding and activation and how modifications affect these interactions.

Substituent Effects on Cannabinoid Receptor Affinity and Efficacy

Data from studies on related naphthoyl and phenylacetyl compounds illustrate the impact of substituents:

| Compound Class | Core Structure | N-Alkyl Chain | Aromatic Acyl Group | Substituent (Position) | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity | Source |

| Naphthoylindole | Indole | n-Pentyl | 1-Naphthoyl | None | 9 ± 5 | 2.9 ± 2.6 | 3.1x CB2 | wikipedia.org |

| Naphthoylindole | Indole | n-Propyl | 4-Iodo-1-naphthoyl | Iodo (4) | 686 | 16.3 ± 4.9 | 42x CB2 | clemson.edunih.gov |

| Naphthoylindole | Indole | n-Pentyl | 8-Iodo-1-naphthoyl | Iodo (8) | Low | Good | CB2 Selective | nih.gov |

| Phenylacetylindole | Indole | n-Pentyl | 2-Chlorophenylacetyl | Chloro (2') | 8.0 | 7.0 | ~1.1x CB1 | wikipedia.org |

| Phenylacetylindole | Indole | n-Pentyl | 3-(Trifluoromethyl)phenyl | Trifluoromethyl (3') | 245 ± 5 | 71 ± 1 | ~3.45x CB2 | nih.govwikipedia.org |

| Phenylacetylindole | Indole | n-Pentyl | 2-(Trifluoromethyl)phenyl | Trifluoromethyl (2') | 77 ± 2 | 8.2 ± 0.2 | ~9x CB2 | nih.govwikipedia.org |

These findings from related structures suggest that modifications to the naphthalene (B1677914) rings in JWH-309, or the introduction of substituents, would likely influence its binding affinity and potentially its selectivity for CB1 and CB2 receptors.

Molecular Modeling and Computational Chemistry in SAR Studies

Molecular modeling and computational chemistry techniques are valuable tools in SAR studies of cannabinoids, including the JWH series. These methods can help predict how ligands interact with cannabinoid receptors at a molecular level, providing insights into binding poses, key interactions, and the impact of structural modifications. Early molecular modeling studies with Δ⁹-THC informed the design of synthetic cannabinoids by identifying key regions for receptor interaction. researchgate.net Computational approaches can complement experimental binding and functional data, aiding in the rational design of novel analogues with desired properties. While specific computational studies focused solely on JWH-309 were not detailed, these techniques are broadly applicable to understanding the SAR of naphthoylpyrroles and other synthetic cannabinoid scaffolds.

Development of Research Probes and Pharmacological Tools Based on JWH-309 Structure

Compounds like JWH-309, originally synthesized for research purposes, serve as valuable pharmacological tools to investigate the endocannabinoid system and the function of CB1 and CB2 receptors. dusunenadamdergisi.orgbertin-bioreagent.comnih.gov By acting as agonists for these receptors, JWH-309 and its analogues can be used in in vitro and in vivo studies to probe receptor-mediated effects. ontosight.aiwikipedia.orgnih.gov Although JWH-309 itself might have limitations due to factors like limited supply for extensive in vivo testing in some studies nih.gov, the structural scaffold of naphthoylpyrroles, exemplified by JWH-309, can serve as a basis for developing more specific or potent research probes. The synthesis of selective agonists or antagonists based on this structure could provide valuable tools for dissecting the roles of CB1 and CB2 receptors in various physiological and pathological processes. nih.gov

Advanced Analytical Methodologies for Research Detection and Quantification of Jwh 309 and Its Metabolites

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Research Sample Analysis

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are widely employed in research for the detection and quantification of synthetic cannabinoids, including JWH-309 and its metabolites. unodc.orgmdpi.com These methods offer high sensitivity and selectivity necessary for analyzing complex research samples, such as biological matrices from animal studies or seized materials. unodc.orgmdpi.comnih.gov

LC-MS/MS is particularly suitable for both qualitative and quantitative analysis of synthetic cannabinoids at low concentrations in complex mixtures due to its high sensitivity and selectivity. unodc.orgnih.gov Methodologies involving LC-MS/MS have been developed and validated for the analysis of synthetic cannabinoids and their metabolites in various biological matrices, including serum and urine. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org For instance, an LC-MS/MS method was validated for measuring urinary concentrations of JWH-018, JWH-073, and their potential metabolites, demonstrating high capacity for sample throughput without requiring solid phase or liquid extraction. nih.gov Another study utilized UHPLC-MS/MS for the analysis of JWH-073 and JWH-210 in rat serum samples, following extensive optimization and validation of the sample preparation procedure. frontiersin.org

GC-MS is also a valuable technique for the identification and analysis of synthetic cannabinoids in seized materials and research samples. unodc.orgnih.gov While LC-MS/MS is often preferred for its sensitivity with low concentrations and suitability for thermolabile compounds, GC-MS remains a robust method, particularly when coupled with electron ionization (EI) for generating characteristic fragmentation patterns useful for identification. unodc.orgmdpi.com Some research has utilized GC-MS for the detection of synthetic cannabinoid metabolites in urine, although LC/MS is noted to have fewer restrictions regarding sample preparation steps like derivatization. bu.edu

The analysis of synthetic cannabinoid metabolites is particularly important in research, as metabolites are often more prevalent in biological samples than the parent compounds. bu.edu Studies have focused on developing and validating methods for detecting and quantifying these metabolites using techniques like LC-MS/MS. nih.govbu.edu

Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation of Research Compounds

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential tools in research for the structural elucidation of synthetic cannabinoids and their metabolites. unodc.orgnih.gov NMR spectroscopy, including one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional experiments (e.g., ¹H-¹H COSY, ¹H-¹H NOESY, ¹H-¹³C HSQC, ¹H-¹³C HMBC), enables detailed identification and structural confirmation of unknown or newly synthesized synthetic cannabinoids. unodc.orgnih.gov While NMR can provide comprehensive structural information, confirmation by comparison to a synthesized reference material may be relevant in cases where connectivity or stereoconfiguration cannot be fully ascertained by NMR alone. nih.gov IR spectroscopy can also provide valuable information about the functional groups present in the compound. unodc.org The combination of different spectroscopic techniques, along with mass spectrometry, is often employed for definitive structural identification in research. nih.govresearchgate.net

Immunoassay Development for High-Throughput Research Screening (e.g., in Biological Matrices from Animal Studies)

Immunoassays can serve as rapid screening techniques for the detection of synthetic cannabinoids in research, particularly for high-throughput analysis of numerous samples, such as those generated in animal studies. nih.gov However, it is crucial to note that immunoassays are typically less selective than chromatographic-mass spectrometric methods and may produce false positive results due to cross-reactivity with structurally similar compounds or metabolites. nih.govscispace.com Therefore, positive results obtained from immunoassay screening in research require confirmation by more selective techniques like GC-MS or LC-MS/MS to ensure accurate identification and quantification of JWH-309 and its metabolites in biological matrices. nih.govscispace.com While the search results mention immunoassay as a screening technique, specific details on immunoassay development for JWH-309 or its metabolites in animal study biological matrices were not extensively provided. However, the principle of using immunoassays for initial screening followed by confirmatory methods is a standard approach in research involving the analysis of numerous samples.

Forensic and Legal Chemistry Research Pertaining to Jwh 309 Academic Context

Analytical Challenges in Detection and Identification in Forensic Research Samples

The analysis of synthetic cannabinoids, including compounds like JWH-309, in forensic samples presents significant challenges due to the rapid emergence of new structural analogues and the variability in product composition. liu.edunih.govbrjac.com.brcapes.gov.brojp.gov Traditional targeted analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which rely on library searches, known masses, or multiple reaction monitoring (MRM) transitions, are often insufficient to detect or identify recently discovered or unreported designer analogues. nih.govcapes.gov.br

The lack of certified reference standards for many novel synthetic cannabinoids further complicates their identification. brjac.com.br Presumptive tests, while useful for initial screening, are often not selective enough to identify a specific substance within the broad class of synthetic cannabinoids and can yield false positives with structurally similar compounds or even substances present in herbal matrices. brjac.com.br For instance, tests for JWH-019 have been reported to provide false positive results. brjac.com.br

The complexity of forensic samples, particularly biological matrices like blood and urine, adds another layer of difficulty. liu.edubrjac.com.brbrjac.com.br Identifying synthetic cannabinoids in biological samples can be challenging as they may avoid detection in standard drug tests. liu.edu The absence of comprehensive pharmacokinetic and pharmacodynamic data for many novel synthetic cannabinoids can also hinder the identification of metabolites, which are crucial for confirming exposure. brjac.com.brbrjac.com.br

Despite these challenges, advanced analytical techniques are being explored and utilized. High-resolution mass spectrometry (HRMS), in conjunction with techniques like mass defect filtering, is presented as a method for non-targeted analysis to detect both known and novel analogues. nih.govcapes.gov.br This approach allows for the investigation of a high number of analytes, including compounds not initially targeted. brjac.com.br LC-MS/MS methods have been developed and validated for the detection of numerous novel psychoactive substances, including synthetic cannabinoids, in whole blood, demonstrating acceptable linearity, accuracy, and precision for many compounds. researchgate.net

Table 1 provides an overview of analytical techniques commonly employed in the forensic analysis of synthetic cannabinoids.

| Analytical Technique | Application in Forensic Analysis of Synthetic Cannabinoids |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Commonly used for identification in seized drug samples, providing specific spectral data. unodc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for identification and quantification in various samples, including biological matrices and wastewater. brjac.com.brresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Explored for non-targeted screening and identification of known and novel analogues due to high mass accuracy and sensitivity. brjac.com.br |

| LC-MS/MS (Triple Quadrupole/Ion Trap) | Successfully used for targeted analysis and quantification of drugs and metabolites in complex samples like wastewater. brjac.com.br |

| LC-QTOF-MS | Utilized in novel workflows for detecting, identifying, and characterizing NPS in biological samples. ojp.gov |

Research on Metabolite Profiling for Forensic Identification

Research into the metabolism of synthetic cannabinoids is crucial for forensic identification, particularly in biological samples where the parent compound may have a short detection window. brjac.com.br Metabolite profiling helps identify specific biomarkers indicative of exposure. brjac.com.br For many known drugs of abuse, data on human metabolism and major metabolites are available; however, this information is often limited for novel psychoactive substances, including many synthetic cannabinoids. brjac.com.br

Studies have focused on identifying the metabolic pathways and structures of metabolites for various synthetic cannabinoids. For instance, research on JWH-018, a related synthetic cannabinoid, has shown that it undergoes Phase I metabolism primarily by cytochrome P450 enzymes, resulting in monohydroxylated and carboxylated metabolites. antoniocasella.eunih.gov These metabolites are often excreted in urine, frequently as glucuronide conjugates. nih.govnih.gov

Identifying the exact structures of major urinary metabolites is a notable challenge in NPS detection due to the lack of reference standards in many metabolism studies. However, research involving the synthesis of potential metabolites and their analysis using techniques like LC-QTOF-MS alongside authentic human urine samples and hepatocyte incubations has been employed to determine the precise structures of metabolites for other synthetic cannabinoids like AKB-48.

While specific detailed research findings on the metabolite profiling solely for JWH-309 were not extensively available in the provided snippets, the general principles and challenges observed for other JWH compounds and synthetic cannabinoids apply. The identification of hydroxylated and carboxylated metabolites, often conjugated with glucuronic acid, is a common theme in the metabolism of this class of compounds, and similar metabolic fates would be anticipated for JWH-309. antoniocasella.eunih.govnih.govnih.gov

Table 2 illustrates general types of metabolites observed for synthetic cannabinoids, relevant to the class that includes JWH-309.

| Metabolic Transformation | Description | Relevance to Forensic Analysis |

| Hydroxylation | Addition of a hydroxyl group, often a primary Phase I metabolic step. antoniocasella.eunih.gov | Creates functional groups for further conjugation; metabolites can serve as biomarkers. nih.gov |

| Carboxylation | Oxidation of an alkyl chain to a carboxylic acid. antoniocasella.eunih.gov | Common metabolic pathway; carboxylated metabolites are often excreted. nih.gov |

| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). nih.govnih.gov | Increases water solubility, facilitating urinary excretion; often the predominant form in urine. nih.govnih.gov |

Academic Research Informing Regulatory Classifications of Synthetic Cannabinoid Classes

Academic research plays a vital role in informing the regulatory classification of synthetic cannabinoid classes. As new synthetic cannabinoids emerge, often as structural analogues of controlled substances, research providing data on their chemical structure, pharmacological activity (particularly binding affinity to cannabinoid receptors), metabolism, and detectability is essential for legal and regulatory bodies to assess their potential for abuse and harm. unodc.orgservice.gov.ukunodc.orgontosight.ai

The rapid pace at which manufacturers introduce new analogues to circumvent existing drug laws poses a significant challenge for regulatory frameworks that rely on scheduling individual substances. liu.edunih.govcapes.gov.brnih.gov This has led to the consideration of broader regulatory approaches, such as generic controls or analogue legislation, which target classes of compounds based on their core structure or pharmacological activity. unodc.orgunodc.org

Academic studies that characterize the binding affinity of synthetic cannabinoids to CB1 receptors are particularly relevant, as this receptor mediates the psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC). unodc.orgservice.gov.uk Research demonstrating high affinity to the CB1 receptor can support the classification of these substances as having a potential for misuse. service.gov.uk JWH-309, for instance, has been shown to have high affinities for both CB1 and CB2 receptors. wikipedia.orgbertin-bioreagent.com

Furthermore, research on the detection and identification of synthetic cannabinoids in forensic samples, including the development of analytical methods and the identification of metabolites, provides crucial evidence for law enforcement and public health authorities. liu.edubrjac.com.brojp.gov Studies highlighting the analytical challenges and proposing effective detection strategies can inform the need for updated forensic protocols and technologies, which in turn supports regulatory efforts. nih.govcapes.gov.brojp.gov

Academic research also contributes to the understanding of the metabolic profiles of synthetic cannabinoids, which is important for developing effective drug testing methods and for providing scientific evidence in legal proceedings. brjac.com.br The identification of consistent metabolites across a class of compounds can support the implementation of class-wide detection methods and potentially inform generic scheduling. nih.govnih.gov

The dynamic nature of the synthetic cannabinoid market necessitates continuous research to monitor emerging trends, identify new compounds, and assess their potential risks. liu.edunih.govojp.gov This ongoing academic effort provides the scientific basis for regulatory bodies to adapt and implement effective control measures to address the evolving landscape of novel psychoactive substances. unodc.orgunodc.org

Table 3 summarizes how academic research informs regulatory classifications.

| Research Area | Impact on Regulatory Classification |

| Chemical Structure & Synthesis | Provides basis for identifying analogues and developing generic control legislation. unodc.orgunodc.org |

| Receptor Binding Affinity | Demonstrates potential for psychoactive effects (CB1 binding), supporting classification based on pharmacological activity. unodc.orgservice.gov.uk |

| Metabolism & Metabolite ID | Informs development of drug testing methods and provides evidence for exposure, supporting legal action and scheduling. brjac.com.br |

| Analytical Method Development | Addresses detection challenges, enabling identification in forensic samples and supporting enforcement of regulations. nih.govcapes.gov.brojp.gov |

| Trend Monitoring | Identifies emerging substances and patterns of use, highlighting need for regulatory action. liu.edunih.govojp.gov |

Q & A

Basic: What experimental models are used to assess JWH 309’s interaction with cannabinoid receptors, and how are binding affinities quantified?

Methodological Answer:

In vitro receptor binding assays (e.g., competitive displacement assays using radiolabeled ligands like [³H]CP-55,940) are standard for quantifying this compound’s affinity for CB1 and CB2 receptors. Researchers use homogenized brain tissue or transfected cell lines (e.g., HEK-293 cells expressing human CB1/CB2) to measure inhibition constants (Ki) via nonlinear regression analysis of dose-response curves . Controls include vehicle-treated samples and reference agonists/antagonists (e.g., WIN 55,212-2) to validate assay specificity.

Advanced: How can researchers resolve discrepancies between this compound’s in vitro efficacy and in vivo behavioral outcomes?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or contextual behavioral variables. To address this, researchers employ tandem methodologies:

- Pharmacokinetic profiling : LC-MS/MS to quantify plasma and brain concentrations post-administration .

- Behavioral assays : Tailored paradigms (e.g., tetrad tests for hypothermia, catalepsy) with rigorous control groups.

- Data normalization : Use of internal standards (e.g., JWH-018 as a comparator) and meta-analysis of dose-response trends across studies .

Basic: What are the critical controls required in electrophysiological studies investigating this compound’s effects on neuronal activity?

Methodological Answer:

Key controls include:

- Vehicle controls : To isolate solvent effects (e.g., DMSO toxicity).

- Receptor-specific antagonists : SR141716A (CB1) or SR144528 (CB2) to confirm receptor mediation .

- Baseline activity measurement : Pre-drug application recordings to account for natural neuronal variability.

- Blinded data analysis : To mitigate observer bias, raw electrophysiological traces are analyzed by independent researchers .

Advanced: How should researchers design studies to differentiate this compound’s functional selectivity at CB1 vs. CB2 receptors?

Methodological Answer:

Functional selectivity is assessed via:

- β-arrestin recruitment assays : Using BRET/FRET-based systems to compare G-protein vs. β-arrestin signaling bias .

- Tissue-specific models : Isolated organ preparations (e.g., mouse vas deferens for CB1) vs. immune cell assays (e.g., splenocytes for CB2) .

- Knockout validation : CB1/CB2 knockout mice or siRNA-mediated receptor silencing in cell lines to confirm target specificity .

Basic: What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

Nonlinear regression models (e.g., log-dose vs. response) are standard, with software tools like GraphPad Prism® or R packages (drc, nlme) for curve fitting . Researchers must report goodness-of-fit metrics (e.g., R², AIC) and account for heteroscedasticity via weighted regression. Replicates (n ≥ 6) and post hoc tests (e.g., Tukey’s HSD) ensure robustness .

Advanced: What strategies mitigate batch-to-batch variability in synthetic this compound samples?

Methodological Answer:

- Purity verification : HPLC-UV/GC-MS to confirm chemical identity (>98% purity) and exclude isomers/contaminants .

- Standardized synthesis protocols : Detailed SOPs for reaction conditions (e.g., temperature, solvent ratios) and storage (-20°C under argon) .

- Inter-lab validation : Collaborative reproducibility studies using shared reference samples to calibrate assays .

Basic: How do researchers validate the specificity of antibodies used in this compound immunohistochemistry studies?

Methodological Answer:

- Preabsorption controls : Incubate antibodies with excess this compound or structurally distinct cannabinoids to test cross-reactivity.

- Knockout validation : Use tissue from CB1/CB2 knockout animals to confirm antibody specificity .

- Alternative detection methods : Correlate findings with mRNA expression (qRT-PCR) or functional assays .

Advanced: What computational approaches predict this compound’s off-target interactions, and how are these validated experimentally?

Methodological Answer:

- In silico docking : Tools like AutoDock Vina® to screen against GPCR databases (e.g., GPCRdb) .

- Thermal shift assays : Detect protein-ligand binding via changes in melting temperature (Tm) of putative off-targets .

- Functional validation : Broad-spectrum receptor panels (e.g., Eurofins CEREP) to assess activity at non-cannabinoid receptors .

Basic: What ethical and safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Regulatory compliance : Follow DEA/FDA guidelines for Schedule I substances, including secure storage and usage logs .

- Waste disposal : Inactivation via chemical degradation (e.g., alkaline hydrolysis) before disposal .

- Personal protective equipment (PPE) : Use of nitrile gloves, lab coats, and fume hoods to minimize exposure .

Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound to account for rapid metabolism?

Methodological Answer:

- Microsampling techniques : Serial blood collection via jugular vein cannulation to capture rapid clearance phases .

- Stable isotope labeling : Deuterated this compound as an internal standard for LC-MS/MS quantification .

- CYP450 inhibition : Co-administration of ketoconazole to assess metabolic pathways and prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.